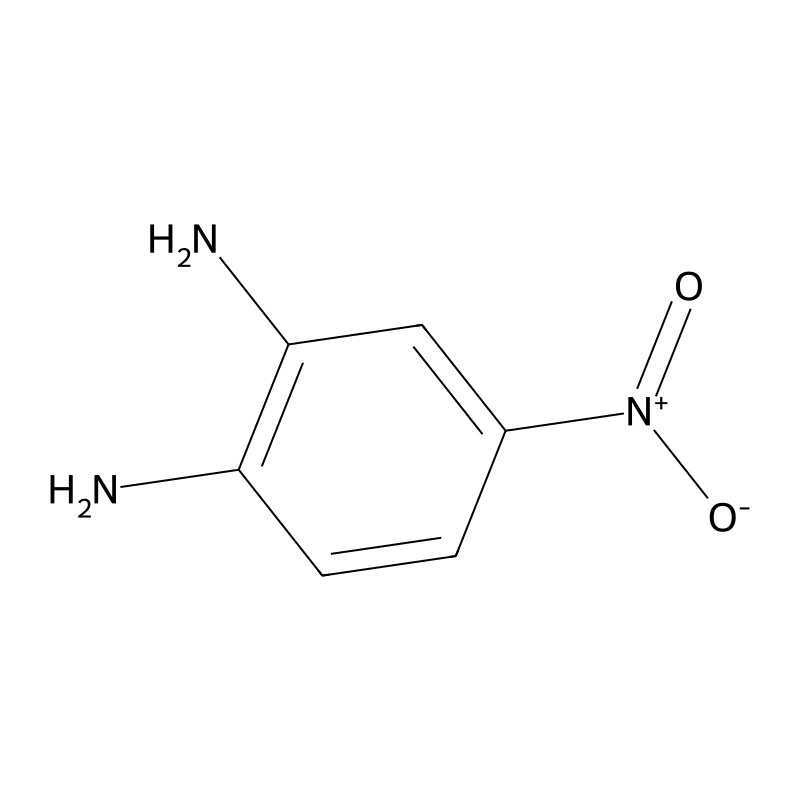

4-Nitro-o-phenylenediamine

C6H3(NH2)2NO2

C6H7N3O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H3(NH2)2NO2

C6H7N3O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in acid

Sparingly sol in water; sol in aq soln of hydrochloric acid

In water, 1.30X10+4 mg/L at 25 °C (est)

Solubility in water: poo

Synonyms

Canonical SMILES

4-Nitro-o-phenylenediamine is an organic compound with the molecular formula and a molecular weight of 153.14 g/mol. It appears as an orange-red powder and is primarily known for its use in hair dye formulations due to its ability to produce various shades, including brown, red, and blonde, when mixed with hydrogen peroxide. This compound is classified as a primary amino compound and a C-nitro compound, structurally characterized by a nitro group attached to the para position of o-phenylenediamine .

Mutagenicity studies:

4-NOP is a powerful direct-acting mutagen, meaning it can directly induce changes in the genetic material (DNA) of an organism without requiring metabolic activation []. This property makes it a valuable tool for researchers studying the mechanisms of mutation and its potential role in various diseases like cancer.

4-NOP exhibits significant enhancement in mutagenicity when exposed to plant enzymatic systems []. This unique characteristic allows researchers to investigate the role of plant enzymes in activating mutagens, potentially leading to a better understanding of environmental exposure risks and food safety concerns.

Researchers have employed Salmonella typhimurium strain TA98 alongside 4-NOP to assess its mutagenic potential []. This specific bacterial strain is widely used in mutagenicity testing due to its sensitivity to DNA damage.

Mechanism of action:

While the exact mechanism of action remains under investigation, evidence suggests 4-NOP's mutagenic activity might involve peroxidatic oxidation. This process involves enzymes called peroxidases, which can generate reactive oxygen species that damage DNA [].

Researchers have further explored this hypothesis by using cytochrome P450 and peroxidase enzyme inhibitors in conjunction with the Salmonella typhimurium assay and isolated enzymes []. These experiments aim to elucidate the specific enzymes involved in 4-NOP activation within plant systems.

The biological activity of 4-nitro-o-phenylenediamine has been extensively studied, particularly concerning its mutagenic properties. Research indicates that it induces mutations in Salmonella typhimurium and mouse lymphoma cells without metabolic activation. The compound has been shown to increase revertant colonies significantly when tested under controlled conditions, suggesting a clear mutagenic effect . Additionally, it is considered moderately toxic by ingestion and can cause irritation to the skin, eyes, and respiratory tract .

4-Nitro-o-phenylenediamine can be synthesized through several methods. One common route involves the reduction of 2,4-dinitroaniline using hydrogen sulfide in ammonia water. Other synthetic methods may include various chemical transformations that introduce the nitro group at the para position of o-phenylenediamine . The compound can also be purified by crystallization from water or other suitable solvents.

The primary application of 4-nitro-o-phenylenediamine is in the cosmetic industry as a component of oxidation hair dyes. It is used at concentrations typically not exceeding 1% in formulations, which translates to about 0.5% upon application after mixing with hydrogen peroxide. Beyond cosmetics, its mutagenic properties have made it a subject of study in toxicology and environmental science .

Interaction studies involving 4-nitro-o-phenylenediamine have focused on its mutagenic potential when combined with other substances or under different environmental conditions. For instance, exposure to ultraviolet light has been shown to enhance its mutagenicity significantly. The compound's interactions with metabolic activation systems (like S9-mix) have also been investigated, revealing increased toxicity and mutagenic effects at certain concentrations .

Several compounds share structural or functional similarities with 4-nitro-o-phenylenediamine. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Aspects |

|---|---|---|

| o-Phenylenediamine | Basic structure without nitro substitution | Non-mutagenic; used in dye synthesis |

| 2-Nitroaniline | Nitro group at the ortho position | Different reactivity profile |

| 3-Nitroaniline | Nitro group at the meta position | Varying biological activity compared to 4-nitro |

| 2-Amino-4-nitrophenol | Contains both amino and nitro groups | Potentially different applications in dyes |

4-Nitro-o-phenylenediamine is unique among these compounds due to its specific placement of the nitro group which contributes significantly to its mutagenic properties and applications in hair dye formulations .

Physical Description

RED POWDER.

Color/Form

XLogP3

LogP

log Kow = 0.88

0.88

Melting Point

199.5 °C

201 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (89.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Paper chromatography using six solvent systems and 15 reagents has been used to separate and identify 30 aminobenzene derivatives, including o-phenylenediamine, 4-nitro-. Thin-layer chromatography using various adsorbents, eluants and indicators has been used for the analysis of o-phenylenediamine, 4-nitro-in hair-dye compositions: on silica gel plates impregnated with rice starch using four eluants with p-dimethylaminobenzaldehyde as an indicator, on silica gel G plates with ferric chloride as indicator, and with a sodium metabisulphite-saturated methanol solution as eluant, followed by elution and spectrophotometric determination. Two-dimensional thin-layer chromatography on silica gel G has been used to separate and identify dye intermediates, including o-phenylenediamine, 4-nitro-, with a limit of 0.02%.

Interactions

... Antimutagenicity of the 3-hydroxy-3-methylgutaryl-CoA (HMG-CoA) reductase inhibitors atorvastatin and lovastatin was studied using the Ames Salmonella typhimurium assay. Directly acting mutagens, sodium azide (NaN(3)) and 4-nitro-o-phenylenediamine (NPDA), were used to induce mutation in Salmonella strains TA98 and TA100. The antimutagenicity of lovastatin and atorvastatin was found to be significant (p < 0.01) and dose-dependent. The percentage inhibition of a 3 mg lovastatin-treated plate was found to be 79.9% and 61.8% against NPDA- and NaN(3)-induced mutation to TA98 and TA100, respectively. Atorvastatin (0.5 mg/plate) inhibited NPDA-and NaN(3)-induced mutation to TA98 and TA100 by 78.6% and 45.5%, respectively. Atorvastatin showed antimutagenic activity at lower concentrations than lovatstatin. ...

... honeybee (Apis mellifera) venom, ... collected in the State of São Paulo, Brazil, ... acted against the mutagenicity of 4-nitro-o-phenylenediamine /in Salmonella typhimurium TA98/ ...

Water, acetone and chloroform extracts of Emblica officinalis Gaertn. (Indian gooseberry)fruit reduced sodium azide and 4-nitro-o-phenylenediamine induced his+ revertants significantly in TA100 and TA97 a strains respectively of S. typhimurium. The chloroform extract was less active as compared to water and acetone extracts. Autoclaving of water extract for 15 min did not reduce its activity. ...

For more Interactions (Complete) data for 4-NITRO-1,2-DIAMINOBENZENE (9 total), please visit the HSDB record page.